2-(2-Hydroxy-1-oxopropoxy)propionic acid

Beschreibung

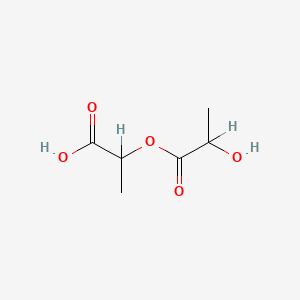

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-hydroxypropanoyloxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-3(7)6(10)11-4(2)5(8)9/h3-4,7H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZQHCBFUVFZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862299 | |

| Record name | 2-[(2-Hydroxypropanoyl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-57-2 | |

| Record name | Lactic acid lactate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactic acid lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-hydroxy-1-oxopropoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIC ACID LACTATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N37QW3EK1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Hydroxy-1-oxopropoxy)propionic acid

CAS Number: 617-57-2

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, and potential biological relevance of 2-(2-Hydroxy-1-oxopropoxy)propionic acid. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also draws upon data from structurally related compounds to provide a broader context for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

For comparative purposes, a structurally similar compound, 2-(4-Hydroxyphenoxy)propionic acid (CAS 67648-61-7), is a solid with a melting point of 143-146 °C.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | 2-(4-Hydroxyphenoxy)propionic acid |

| CAS Number | 617-57-2[1] | 67648-61-7 |

| Molecular Formula | C₆H₁₀O₅[1] | C₉H₁₀O₄ |

| Molar Mass | 162.14 g/mol [1] | 182.17 g/mol |

| Melting Point | Data not available | 143-146 °C |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Safety and Handling

Specific GHS hazard classifications and pictograms for this compound are not available. However, based on the safety data for related compounds like propionic acid and 2-hydroxypropanoic acid (lactic acid), it is prudent to handle this compound with care in a laboratory setting. Propionic acid is classified as a flammable liquid and can cause severe skin burns and eye damage, as well as respiratory irritation. Lactic acid is also known to cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not described in the available literature. General synthetic strategies for similar ester compounds may involve the reaction of 2-hydroxypropionic acid with a suitable propionylating agent.

Hypothetical Synthesis Workflow

A potential, though unverified, synthetic route could involve the esterification of lactic acid.

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Characterization

Specific NMR, IR, and mass spectrometry data for this compound are not available. For reference, the infrared spectrum of a hydroxy-acid like 2-hydroxypropanoic acid shows a very broad trough for the O-H bond in the acid group (2500-3300 cm⁻¹) and another for the alcohol O-H group (3230-3550 cm⁻¹), along with a strong C=O absorption around 1730 cm⁻¹.[2] An ester group, which is present in the target molecule, would typically show a C=O stretch around 1740 cm⁻¹ and a C-O stretch between 1000 and 1300 cm⁻¹.[2]

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. The biological roles of its parent molecule, propionic acid, are well-documented. Propionic acid and its derivatives are considered "Generally Recognized As Safe" (GRAS) and are used as antimicrobial and anti-inflammatory agents.[3] Some studies have explored the antibacterial activity of related hydroxypropionic acid compounds. For instance, 3-hydroxypropionic acid has been shown to contribute to the antibacterial activity of certain microbes.[4]

Given the lack of direct data, the biological effects of this compound would need to be determined through dedicated in vitro and in vivo studies.

Logical Relationship for Investigating Biological Activity

Caption: Logical workflow for the investigation of the biological activity of the title compound.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295) [hmdb.ca]

- 2. shout.education [shout.education]

- 3. Current advances in biological production of propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxypropionic acid contributes to the antibacterial activity of glycerol metabolism by the food microbe Limosilactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid from Lactic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, from lactic acid. The document details the underlying chemical principles, experimental protocols, and methods for purification and characterization, designed for professionals in research and development.

Introduction

This compound is the linear dimer formed from the self-esterification of two lactic acid molecules. It is a key intermediate in the production of polylactic acid (PLA), a biodegradable and biocompatible polymer with wide-ranging applications in the pharmaceutical, medical, and consumer goods industries. The synthesis of this dimer is the initial and critical step in the polycondensation of lactic acid. Understanding and controlling this dimerization are essential for producing PLA with desired molecular weights and properties. This guide focuses on the direct synthesis of the dimer from lactic acid.

Synthesis Pathway

The formation of this compound from lactic acid is an intermolecular esterification reaction. The hydroxyl group of one lactic acid molecule reacts with the carboxylic acid group of another, eliminating a molecule of water. This reaction is reversible and is typically driven to completion by removing water as it is formed.

Caption: Reaction pathway for the formation of the lactic acid dimer.

Experimental Protocols

The synthesis of this compound is achieved through the controlled self-esterification of lactic acid. The following protocol is a generalized procedure based on common methods for lactic acid oligomerization.[1][2][3]

Materials and Equipment

-

L-lactic acid (or D/L-lactic acid), 85-90% aqueous solution

-

Catalyst (optional): Tin(II) octoate, sulfuric acid

-

Round-bottom flask equipped with a magnetic stirrer

-

Distillation apparatus (e.g., Dean-Stark trap or short-path distillation head)

-

Heating mantle with temperature control

-

Vacuum pump

-

Nitrogen or argon gas inlet

Synthesis Procedure

-

Preparation: An 85-90% aqueous solution of lactic acid is placed in a round-bottom flask. For catalyzed reactions, the catalyst is added at this stage.

-

Water Removal: The mixture is heated to 140-180°C under a slow stream of inert gas (e.g., nitrogen) to facilitate the removal of water.[1] A distillation apparatus is used to collect the water. This step is continued until the theoretical amount of water from the initial solution is removed.

-

Dimerization: The temperature is maintained in the range of 150-210°C to promote the self-esterification of lactic acid.[1][2] The reaction is typically conducted under reduced pressure to continuously remove the water formed during the reaction, thereby shifting the equilibrium towards the formation of the dimer and other oligomers.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as HPLC to observe the formation of the dimer and higher oligomers.[3][4]

-

Termination: Once the desired dimer concentration is achieved, the reaction is cooled to room temperature under an inert atmosphere.

The following diagram illustrates the general experimental workflow:

Caption: General experimental workflow for dimer synthesis.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions. The following tables summarize typical reaction parameters and their effects on the oligomerization process.

Table 1: Reaction Conditions for Lactic Acid Oligomerization

| Parameter | Range/Value | Catalyst | Reference(s) |

| Temperature | 140 - 210 °C | Tin(II) octoate, Sulfuric acid, None | [1][2] |

| Pressure | Atmospheric to 10 mbar | - | [1] |

| Catalyst Conc. | 0.25 - 1.00 wt% (of lactic acid) | Tin(II) octoate | [1] |

| Reaction Time | 3 - 24 hours | - | [1] |

Table 2: Influence of Catalyst Concentration on Oligomer Molecular Weight

| Catalyst (Tin Octoate) Conc. (wt%) | Weight Average Molecular Weight (Mw) of Oligomers ( g/mol ) | Reference |

| 0.25 | ~1200 | [1] |

| 0.50 | ~1400 | [1] |

| 1.00 | ~1600 | [1] |

Note: The data in Table 2 refers to the average molecular weight of the oligomer mixture, not the specific yield of the dimer.

Purification

The product of the reaction is a mixture of unreacted lactic acid, this compound, and higher oligomers. The separation of the dimer can be achieved through chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Analytical separation of lactic acid and its oligomers can be performed using mixed-mode anion-exchange columns.[3][4] For preparative scale, a similar stationary phase can be used with appropriate scaling of the column and mobile phase.

-

Fractional Crystallization: While challenging, fractional crystallization can be employed to separate the oligomers based on their differing solubilities.[5]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Table 3: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₅ | - |

| Molar Mass | 178.14 g/mol | - |

| Appearance | Viscous liquid or low-melting solid | [4] |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (ester side) | ~1.5 | ~17 |

| CH (ester side) | ~5.1 | ~70 |

| C=O (ester) | - | ~175 |

| CH₃ (acid side) | ~1.4 | ~20 |

| CH (acid side) | ~4.3 | ~68 |

| C=O (acid) | - | ~178 |

| OH | Variable | - |

| COOH | Variable | - |

Note: The chemical shifts are estimates based on the structures of lactic acid and its esters and may vary depending on the solvent and other experimental conditions.

Conclusion

The synthesis of this compound from lactic acid is a fundamental process in the production of PLA. By carefully controlling the reaction conditions, particularly temperature and water removal, the formation of the dimer can be favored. While the isolation of the pure dimer is challenging, chromatographic methods offer a viable route for its purification. The detailed understanding of this synthesis is crucial for researchers and professionals aiming to develop and optimize PLA-based materials for various applications.

References

- 1. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC Separation of Lactic Acid and Its Oligomers | SIELC Technologies [sielc.com]

- 4. The Physical Properties of Lactic Acid and Derivatives | TU Delft Repository [repository.tudelft.nl]

- 5. Lactic acid - Wikipedia [en.wikipedia.org]

Spectroscopic data of "2-(2-Hydroxy-1-oxopropoxy)propionic acid" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactic acid dimer. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

IUPAC Name: 2-(2-hydroxypropanoyloxy)propanoic acid CAS Number: 617-57-2[1] Molecular Formula: C₆H₁₀O₅[1] Molecular Weight: 162.14 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, based on available literature and spectral predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of PLA Oligomers in CDCl₃ [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.1 | Quartet | 1H | CH (ester) |

| ~4.4 | Quartet | 1H | CH (acid) |

| ~1.6 | Doublet | 3H | CH₃ (ester) |

| ~1.5 | Doublet | 3H | CH₃ (acid) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (acid) |

| ~170 | C=O (ester) |

| ~70 | CH (ester) |

| ~68 | CH (acid) |

| ~20 | CH₃ (ester) |

| ~18 | CH₃ (acid) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-2500 (broad) | O-H | Carboxylic acid and alcohol O-H stretching |

| ~1750 | C=O | Ester carbonyl stretching |

| ~1720 | C=O | Carboxylic acid carbonyl stretching |

| ~1240 | C-O | Ester C-O stretching |

| ~1130 | C-O | Alcohol C-O stretching |

Mass Spectrometry (MS)

The mass spectrum of the trimethylsilyl derivative of lactic acid dimer has been reported.[3] In the analysis of urine samples with high concentrations of lactic acid, the presence of lactic acid dimer is considered an artifact of the GC-MS analysis.[3]

Table 4: GC-MS Fragmentation Data

| m/z | Relative Intensity | Proposed Fragment |

| [M-CH₃]⁺ | - | Loss of a methyl group |

| [M-COOH]⁺ | - | Loss of the carboxylic acid group |

| [M-C₃H₅O₂]⁺ | - | Cleavage of the ester bond |

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

Instrumentation and Parameters:

-

Spectrometer: 500 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Temperature: 298 K

-

¹H NMR Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

-

¹³C NMR Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

FTIR Spectroscopy

Sample Preparation:

-

For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) plates.

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

Instrumentation and Parameters:

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 32

-

Mode: Transmittance

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation (Derivatization):

-

For analysis of biological samples, an extraction and derivatization procedure is typically required.

-

A common method involves the formation of trimethylsilyl (TMS) derivatives to increase volatility.

Instrumentation and Parameters:

-

Gas Chromatograph:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier gas: Helium

-

Inlet temperature: 250 °C

-

Oven program: Start at 70 °C, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Mass range: 40-500 amu

-

Ion source temperature: 230 °C

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

A Technical Guide to the Chirality and Stereoisomers of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, is a linear dimer formed through the intermolecular esterification of two lactic acid molecules.[1] Its chemical formula is C₆H₁₀O₅.[2][3] As a derivative of lactic acid, a fundamental chiral building block in numerous biological and chemical processes, understanding the stereochemistry of lactoyllactic acid is critical.[4][5][6] The spatial arrangement of atoms in a molecule can dramatically influence its physicochemical properties, biological activity, and toxicological profile, making stereochemical control a cornerstone of modern drug development and materials science.

This technical guide provides an in-depth analysis of the chirality and stereoisomeric forms of this compound. It details the relationships between its stereoisomers, presents available physicochemical data, and outlines experimental protocols for their synthesis and separation.

Molecular Structure and Chirality

The structure of this compound contains two chiral centers. These are the alpha-carbons (C2 and C2') of the two constituent lactic acid residues. The presence of 'n' chiral centers in a molecule can give rise to a maximum of 2ⁿ stereoisomers. For this compound, with n=2, there are four distinct stereoisomers.

The four stereoisomers are:

-

(2R, 2'R)-2-(2-Hydroxy-1-oxopropoxy)propionic acid

-

(2S, 2'S)-2-(2-Hydroxy-1-oxopropoxy)propionic acid

-

(2R, 2'S)-2-(2-Hydroxy-1-oxopropoxy)propionic acid

-

(2S, 2'R)-2-(2-Hydroxy-1-oxopropoxy)propionic acid

These stereoisomers exist as two pairs of enantiomers and four pairs of diastereomers.

-

(R,R) and (S,S) are enantiomers (non-superimposable mirror images).

-

(R,S) and (S,R) are also enantiomers.

-

The relationship between the (R,R)/(S,S) pair and the (R,S)/(S,R) pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other and typically have different physical properties.[7][8]

It is important to note that the (R,S) and (S,R) forms are not meso compounds. A meso compound, despite having chiral centers, is achiral overall due to an internal plane of symmetry. In this compound, the two ends of the molecule are chemically distinct (a hydroxyl group vs. a carboxylic acid group), precluding such symmetry.

Physicochemical Properties

Specific experimental data for the individual stereoisomers of this compound are not widely published. However, the properties can be inferred from its parent monomer, lactic acid. Diastereomers are expected to have different physical properties (e.g., melting point, solubility), while enantiomers share identical physical properties except for their interaction with plane-polarized light (optical rotation).[9]

For reference, selected properties of the lactic acid enantiomers are provided below.

| Property | L-(+)-Lactic Acid | D-(-)-Lactic Acid | Racemic DL-Lactic Acid |

| CAS Number | 79-33-4[10] | 10326-41-7[10] | 50-21-5[10] |

| Melting Point | 52.8 °C[1] | 52.8 °C | 25-27 °C[1] |

| pKa | 3.85[10] | 3.85 | 3.85 |

| Specific Rotation | +3.8° (c=1, H₂O) | -3.8° (c=1, H₂O) | 0° |

Table 1: Physicochemical properties of lactic acid stereoisomers. Note: Specific rotation can vary with concentration and solvent.

Experimental Protocols

The synthesis and separation of specific stereoisomers of this compound require stereocontrolled methods.

Stereoselective Synthesis

The most direct route to a specific stereoisomer is to use the corresponding pure enantiomer of lactic acid as the starting material. For example, the (S,S) isomer can be synthesized through the controlled self-esterification of L-(S)-lactic acid.

Protocol: Synthesis of (2S, 2'S)-2-(2-Hydroxy-1-oxopropoxy)propionic acid

-

Reactant Preparation: High-purity L-(+)-lactic acid (>99% enantiomeric excess) is concentrated under reduced pressure to remove water.

-

Esterification: The concentrated L-lactic acid is heated under vacuum (e.g., 140-160 °C) with continuous removal of water formed during the reaction. The reaction proceeds via self-esterification.

-

Monitoring: The reaction progress is monitored by techniques such as titration (to measure the decrease in carboxylic acid groups) or chromatography until the desired degree of dimerization is achieved.

-

Purification: The resulting mixture, which will contain residual monomer and higher oligomers, is purified. Purification can be achieved via fractional distillation under high vacuum or by preparative chromatography.

-

Characterization: The final product is characterized by NMR spectroscopy, mass spectrometry, and polarimetry to confirm its structure and stereochemical purity.

Separation of Stereoisomers

Separating a mixture of all four stereoisomers is a significant challenge. The process typically involves two stages: separating the diastereomeric pairs, followed by resolving the enantiomeric pairs.

Protocol: Separation via Diastereomeric Esterification

This method involves reacting the mixture of stereoisomers with a chiral auxiliary to form diastereomeric esters, which can then be separated by standard techniques like crystallization or chromatography due to their different physical properties.[7][8]

-

Esterification with Chiral Auxiliary: The mixture of the four stereoisomers is reacted with a pure chiral alcohol, for example, (R)-(-)-Myrtenol or (S)-2-methyl-1-butanol, in the presence of an acid catalyst.[7] This converts the four stereoisomers into four diastereomeric esters.

-

Separation of Diastereomers: The resulting mixture of diastereomeric esters is separated using silica gel column chromatography. The different spatial arrangements of the diastereomers lead to differential interactions with the stationary phase, allowing for their separation into distinct fractions.

-

Hydrolysis: Each separated diastereomeric ester fraction is then hydrolyzed (e.g., using aqueous acid or base) to cleave the ester bond.

-

Final Purification: The desired stereoisomer of this compound is separated from the chiral auxiliary (which can be recovered and reused), yielding the pure, isolated stereoisomer.

Conclusion

The presence of two chiral centers in this compound results in a complex stereochemical landscape with four distinct stereoisomers. For researchers in pharmacology and materials science, the ability to synthesize and isolate these individual isomers is paramount, as their biological and physical properties are expected to differ significantly. While specific physicochemical data for these compounds remain limited, established protocols for stereoselective synthesis and diastereomeric resolution provide clear pathways for their preparation and study. Continued investigation into the unique properties of each stereoisomer will be crucial for unlocking their full potential in various scientific applications.

References

- 1. The Physical Properties of Lactic Acid and Derivatives | TU Delft Repository [repository.tudelft.nl]

- 2. chembk.com [chembk.com]

- 3. This compound | C6H10O5 | CID 69241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. Separation of the Enantiomers of Lactide, Lactic Acid Dimer, for a Sustainable Bioplastic Management [pubs.sciepub.com]

- 8. researchgate.net [researchgate.net]

- 9. The well known compounds (+) –lactic acid and (-) –lactic acid, have the same molecular formula, \\[{{\\text{C}}_{\\text{3}}}{{\\text{H}}_{\\text{6}}}{{\\text{O}}_{\\text{3}}}\\]. The correct relationship between them is:A. Constitutional isomerismB. Geometrical isomerismC. IdenticalnessD. Optical isomerism [vedantu.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

The Dual Nature of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid: An In-depth Technical Guide to a Lactic Acid-Derived Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactic acid, a readily available and naturally occurring chiral α-hydroxy acid, is a cornerstone of the "chiral pool," providing a valuable source of stereogenic centers for asymmetric synthesis. Its dimeric form, 2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid, represents the simplest linear oligomer of lactic acid. This technical guide delves into the properties, synthesis, and utility of this compound and its more synthetically prevalent relatives—lactic acid, its esters, and its cyclic dimer, lactide—as chiral building blocks in modern organic synthesis. While this compound itself sees limited direct application as a chiral auxiliary, its chemistry is intrinsically linked to the broader and highly impactful use of lactic acid derivatives in the construction of complex, enantiomerically pure molecules.

Physicochemical Properties and Synthesis

This compound (CAS No: 617-57-2) is a chiral molecule with the chemical formula C6H10O5.[1][2] It exists as different stereoisomers depending on the chirality of the constituent lactic acid units (L-lactic acid or D-lactic acid).

The synthesis of this compound is typically achieved through the controlled oligomerization of lactic acid. This process involves the esterification of the hydroxyl group of one lactic acid molecule with the carboxylic acid group of another. While this linear dimer is a key intermediate in the formation of higher polylactic acid (PLA) oligomers and polymers, its isolation as a pure, discrete chiral building block for asymmetric synthesis is not common. This is largely attributed to the inherent lability of the ester bond under various reaction conditions, which can lead to cleavage of the auxiliary and loss of stereocontrol.

Lactic Acid Derivatives as Versatile Chiral Building Blocks

The synthetic utility of the chiral lactate motif is most prominently realized through the use of lactic acid itself, its simple esters (e.g., ethyl lactate), and its cyclic dimer, lactide. These compounds serve as robust and versatile chiral synthons in a multitude of asymmetric transformations.

Lactic Acid and its Esters in Asymmetric Synthesis

Lactic acid and its esters, such as ethyl lactate, are widely employed as chiral starting materials and auxiliaries. The presence of both a hydroxyl and a carboxyl group provides multiple handles for synthetic manipulation.

One notable application is in diastereoselective reactions, such as the Diels-Alder reaction. By attaching a lactate-derived chiral auxiliary to a dienophile, the stereochemical outcome of the cycloaddition can be effectively controlled.

Table 1: Asymmetric Diels-Alder Reaction using a Lactate-Derived Chiral Auxiliary

| Dienophile | Diene | Catalyst | Solvent | Temp (°C) | Yield (%) | d.r. (endo:exo) | ee (%) |

| Acrylate of ethyl (S)-lactate | Cyclopentadiene | TiCl4 | CH2Cl2 | -78 | 85 | >95:5 | >98 |

The chiral lactate moiety can also be used to synthesize other valuable chiral building blocks, such as amino acids, through nucleophilic substitution reactions with inversion of stereochemistry.

Lactide: A Key Monomer for Chiral Polymers

Lactide, the cyclic dimer of lactic acid, is a crucial monomer in the ring-opening polymerization (ROP) to produce polylactic acid (PLA), a biodegradable and biocompatible polymer with numerous applications. The stereochemistry of the resulting polymer is directly controlled by the chirality of the lactide monomer (L-lactide, D-lactide, or meso-lactide) and the nature of the polymerization catalyst.

Experimental Protocols

Protocol 1: Synthesis of Lactide from Lactic Acid

This two-step process involves the initial formation of low molecular weight PLA oligomers followed by a depolymerization to yield the cyclic lactide.

Materials:

-

L-(+)-Lactic acid (85-90% aqueous solution)

-

Tin(II) octoate or Zinc dust (catalyst)

-

Toluene or other high-boiling point solvent

-

Ethyl acetate for recrystallization

Procedure:

-

Dehydration and Oligomerization:

-

Charge a round-bottom flask equipped with a mechanical stirrer and a distillation apparatus with L-(+)-lactic acid.

-

Heat the solution under reduced pressure (e.g., 100 mmHg) to a temperature of 150-180°C to remove water.

-

Once the majority of the water has been removed, add the catalyst (e.g., 0.1-0.5 wt% tin(II) octoate).

-

Continue heating under vacuum to promote the polycondensation reaction, forming low molecular weight PLA oligomers. The reaction progress can be monitored by the viscosity of the mixture.

-

-

Depolymerization and Lactide Distillation:

-

Increase the temperature to 200-230°C and further reduce the pressure (e.g., <5 mmHg).

-

The oligomers will undergo intramolecular transesterification (backbiting) to form the volatile lactide, which will distill over.

-

Collect the crude lactide distillate.

-

-

Purification:

-

The crude lactide is typically purified by recrystallization from a suitable solvent, such as ethyl acetate or toluene, to yield pure L-lactide.

-

Quantitative Data:

-

Yield of crude lactide: 60-80%

-

Yield of purified L-lactide: 40-60%

-

Optical purity of L-lactide: >99%

Protocol 2: Diastereoselective Diels-Alder Reaction with a Lactate-Derived Acrylate

Materials:

-

(S)-Ethyl lactate

-

Acryloyl chloride

-

Triethylamine

-

Cyclopentadiene (freshly cracked)

-

Titanium tetrachloride (TiCl4)

-

Dichloromethane (anhydrous)

Procedure:

-

Synthesis of the Chiral Dienophile:

-

To a solution of (S)-ethyl lactate and triethylamine in anhydrous dichloromethane at 0°C, add acryloyl chloride dropwise.

-

Stir the reaction mixture at room temperature for several hours.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acrylate. Purify by column chromatography if necessary.

-

-

Diels-Alder Reaction:

-

Dissolve the chiral acrylate in anhydrous dichloromethane and cool to -78°C under an inert atmosphere.

-

Add freshly cracked cyclopentadiene to the solution.

-

Slowly add a solution of TiCl4 in dichloromethane to the reaction mixture.

-

Stir the reaction at -78°C for the specified time (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

-

Analysis and Auxiliary Removal:

-

Determine the diastereomeric ratio of the crude product by 1H NMR spectroscopy or HPLC analysis.

-

The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH in THF/water) or reduction (e.g., with LiAlH4) to afford the enantiomerically enriched cycloadduct.

-

Quantitative Data:

-

Yield of cycloadduct: Typically high (e.g., 85%).

-

Diastereomeric ratio (endo:exo): Often greater than 95:5.

-

Enantiomeric excess (ee): Can exceed 98%.

Visualizations

Caption: Synthesis of L-Lactide from L-Lactic Acid.

Caption: Workflow for Asymmetric Diels-Alder Reaction.

Conclusion

While this compound itself is not a workhorse chiral auxiliary in asymmetric synthesis, its chemical identity as a lactic acid dimer places it at the heart of a family of exceptionally valuable chiral building blocks. Lactic acid, its esters, and lactide provide readily accessible, inexpensive, and highly effective tools for the stereocontrolled synthesis of complex organic molecules. The principles of stereocontrol demonstrated in reactions utilizing these simpler derivatives are fundamental to the field of asymmetric synthesis and continue to drive innovation in the development of new synthetic methodologies and the efficient production of enantiomerically pure pharmaceuticals and other fine chemicals. A thorough understanding of the chemistry of these lactic acid-derived building blocks is therefore essential for researchers and professionals in the field of organic synthesis and drug development.

References

An In-depth Technical Guide to 2-(2-Hydroxy-1-oxopropoxy)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyl-lactic acid. It covers the discovery and history of the compound, its physicochemical properties, and detailed experimental protocols for its synthesis. This document also addresses the current state of knowledge regarding its biological activity and related signaling pathways, highlighting the limited research in this area. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound (CAS No. 617-57-2) is an organic compound that can be considered a dimer of lactic acid, formed through the esterification of the hydroxyl group of one lactic acid molecule with the carboxyl group of another. Its structure consists of two lactic acid units linked by an ester bond. While its polymeric counterparts, polylactic acid (PLA), have garnered significant attention for their biocompatibility and use in various applications, this compound itself is a less-studied molecule. This guide aims to consolidate the available scientific and technical information on this compound.

Discovery and History

The first documented synthesis of this compound dates back to 1925. In their investigation of the distillation products of lactic acid and its anhydride, German chemists Richard Dietzel and Rudolf Krug reported the preparation of this compound. Their work, published in Berichte der deutschen chemischen Gesellschaft, involved heating lactic acid, which led to self-esterification, or condensation, to form the dimeric acid. This foundational study established a straightforward method for the formation of lactoyl-lactic acid from its monomeric precursor.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Lactoyl-lactic acid, 2-(Lactoyloxy)propanoic acid | |

| CAS Number | 617-57-2 | [1] |

| Molecular Formula | C6H10O5 | [1] |

| Molecular Weight | 162.14 g/mol | [2] |

| Appearance | Pale yellow, clear, odorless oil | |

| Solubility | Soluble in water and usual organic solvents |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the direct condensation of lactic acid. The following protocol is based on the principles described in the historical literature.

Objective: To synthesize this compound by heating lactic acid.

Materials:

-

Lactic acid (85-90% aqueous solution)

-

Round-bottom flask

-

Heating mantle with a temperature controller

-

Distillation apparatus

-

Vacuum source

Procedure:

-

Place a known quantity of concentrated lactic acid into a round-bottom flask.

-

Set up a distillation apparatus connected to the flask to remove water.

-

Heat the lactic acid to 120°C under atmospheric pressure for approximately 2 hours to drive off the bulk of the water.

-

After the initial heating, increase the temperature to 150°C and apply a vacuum for an additional 4 hours to facilitate the removal of water formed during the condensation reaction and drive the equilibrium towards the formation of the dimer.

-

The resulting viscous liquid is primarily composed of lactic acid oligomers, including this compound.

-

Further purification can be achieved through fractional distillation under reduced pressure to isolate the dimer from unreacted monomer and higher-order oligomers.

Expected Outcome: A pale yellow, viscous oil of this compound.

Characterization

The synthesized product can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule, showing the characteristic peaks for the methyl, methine, and carbonyl groups of the two lactic acid units and the ester linkage.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will show a strong carbonyl (C=O) stretching band for the ester and carboxylic acid groups, as well as a broad hydroxyl (-OH) stretching band.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound (162.14 g/mol ).

Biological Activity and Signaling Pathways

There is a significant lack of scientific literature on the specific biological activity and signaling pathways of this compound. Much of the research in this area has focused on either its monomer, lactic acid, or its high molecular weight polymer, polylactic acid.

It is crucial to distinguish that the biological effects of lactic acid (a key metabolic intermediate) and polylactic acid (a biocompatible polymer) cannot be directly attributed to the dimeric form.

Some studies have investigated the antimicrobial properties of lactic acid oligomers in general. For instance, polylactic acid oligomers have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[1] However, these studies do not specifically isolate the effects of the dimer.

Research on related N-lactoyl amino acids has shown their emergence as signaling molecules in metabolism, but these are structurally distinct from this compound as they involve an amide bond to an amino acid rather than an ester bond to another lactic acid molecule.

At present, no specific signaling pathways have been elucidated for this compound.

Visualizations

Synthesis of this compound

The following diagram illustrates the condensation reaction of two lactic acid molecules to form this compound.

Caption: Formation of this compound.

Conclusion

This compound is a simple dimer of lactic acid with a history dating back to the early 20th century. Its synthesis via the self-condensation of lactic acid is a straightforward process. However, despite the extensive research into both its monomer and polymer forms, this specific dimer remains a relatively unexplored molecule, particularly concerning its biological activity and potential roles in signaling pathways. This guide provides a foundational understanding of the compound based on the available literature and presents clear methodologies for its synthesis and characterization. Further research is warranted to elucidate the potential biological significance of this molecule.

References

Solubility Profile of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 2-(2-Hydroxy-1-oxopropoxy)propionic acid (also known as dilactic acid). Due to the limited availability of direct quantitative solubility data in public literature, this document summarizes the existing qualitative information and presents a comprehensive set of experimental protocols for researchers to determine the solubility of this compound in various solvents. The provided methodologies are based on established international guidelines and standard laboratory practices.

Introduction

This compound is a dimer of lactic acid. Understanding its solubility in different solvents is crucial for a wide range of applications, including formulation development in the pharmaceutical and cosmetic industries, as well as for designing and optimizing chemical reactions and purification processes. The polarity of the solvent, temperature, and the pH of the medium can significantly influence the solubility of this organic acid due to the presence of a carboxylic acid group, a hydroxyl group, and an ester linkage in its structure.

Solubility Data

Quantitative solubility data for this compound is not extensively reported in peer-reviewed journals. The available information is largely qualitative. It is important to distinguish the solubility of this dimer from its monomer, lactic acid, which is known to be miscible with water and ethanol.

Table 1: Summary of Known Solubility Data for this compound

| Solvent | Chemical Formula | Type | Reported Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | Slightly Soluble | Not Specified |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified |

| Ethanol | C₂H₅OH | Polar Protic | Data Not Available | - |

| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | - |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Data Not Available | - |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data Not Available | - |

Note: The term "Slightly Soluble" is qualitative and indicates that the compound has low solubility in the specified solvent. For precise applications, experimental determination of the solubility is highly recommended.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound.

General Experimental Workflow

The determination of solubility follows a systematic process, from preliminary estimation to precise measurement.

Caption: Experimental workflow for determining compound solubility.

Materials and Equipment

-

Compound: High-purity this compound.

-

Solvents: Analytical grade water, ethanol, methanol, acetone, DMSO, and ethyl acetate.

-

Equipment: Analytical balance, flasks with stoppers, magnetic stirrer and stir bars or a shaker bath, constant temperature bath, centrifuge, filters (e.g., 0.45 µm PTFE or nylon), and an analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer).

OECD Guideline 105: Water Solubility (Flask Method)

The flask method is suitable for substances with a solubility of 10 mg/L or higher and is a widely accepted standard.[1][2][3][4][5]

-

Preliminary Test:

-

Add approximately 0.1 g of the substance to 10 mL of water in a flask.

-

Stir the mixture for 24 hours at a controlled temperature (e.g., 20 °C).

-

Visually inspect for undissolved particles. If the substance dissolves completely, repeat with a larger amount until a saturated solution is obtained. This helps in estimating the amount of substance to be used in the main test.

-

-

Main Test:

-

Based on the preliminary test, add an excess amount of the substance to replicate flasks containing a known volume of water.

-

Seal the flasks and place them in a constant temperature bath.

-

Stir the solutions for a sufficient time to reach equilibrium. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached. The concentration of three successive measurements should not vary significantly.

-

After equilibration, stop the stirring and allow the undissolved particles to settle.

-

Separate the saturated solution from the excess solid by centrifugation or filtration. Ensure the temperature is maintained during this step.

-

Accurately dilute an aliquot of the clear supernatant.

-

Determine the concentration of the substance in the diluted solution using a validated analytical method.

-

Calculate the solubility in the desired units (e.g., mg/L, mol/L).

-

Solubility in Organic Solvents

A similar flask method can be employed for organic solvents.

-

Procedure:

-

Add a known, excess amount of this compound to a known volume of the organic solvent in a sealed flask.

-

Equilibrate the mixture at a constant temperature with continuous stirring or shaking.

-

After reaching equilibrium, separate the saturated solution from the undissolved solid via centrifugation and/or filtration.

-

Dilute the supernatant appropriately.

-

Analyze the concentration of the compound in the diluted solution using a suitable analytical technique (e.g., HPLC, GC).

-

Calculate the solubility.

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying organic acids.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to suppress ionization of the carboxylic acid) and an organic modifier (e.g., acetonitrile or methanol).

-

Stationary Phase: A C18 column is typically suitable.

-

Detection: UV detection at a wavelength where the compound absorbs.

-

Quantification: Generate a calibration curve using standard solutions of known concentrations of this compound.

Logical Relationships in Solubility Determination

The choice of experimental method and the interpretation of results depend on the physicochemical properties of the compound and the solvent.

Caption: Factors influencing solubility determination and method selection.

Conclusion

While there is a notable lack of published quantitative solubility data for this compound, this guide provides the necessary framework for researchers to determine these crucial parameters. By following the outlined experimental protocols, scientists and drug development professionals can generate reliable and accurate solubility data to support their research and development activities. The provided diagrams offer a clear visual representation of the experimental workflow and the logical relationships in solubility studies.

References

Thermal Stability and Decomposition of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-(2-hydroxy-1-oxopropoxy)propionic acid (CAS 617-57-2), a linear dimer of lactic acid also known as lactoyllactic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from studies on lactic acid and its oligomers to infer its thermal properties and degradation pathways. This guide includes available physical data, proposed decomposition mechanisms, and generalized experimental protocols for thermal analysis, serving as a valuable resource for professionals working with lactic acid-based compounds.

Introduction

This compound is a key intermediate in the condensation of lactic acid and a fundamental building block in the synthesis of polylactic acid (PLA), a biodegradable polymer with extensive applications in the pharmaceutical and biomedical fields. Understanding the thermal stability and decomposition profile of this dimer is crucial for controlling polymerization processes, ensuring drug formulation stability, and assessing safety during manufacturing and storage.

Lactic acid has a propensity to form condensation products, such as linear and cyclic oligomers, with the equilibrium being dependent on temperature and concentration.[1] At elevated temperatures, these oligomers can undergo further reactions, including depolymerization. This guide focuses on the thermal behavior of the initial linear dimer, which is a critical step in these transformations.

Physicochemical Properties

While comprehensive experimental data on the thermal properties of pure this compound is not extensively reported in peer-reviewed literature, some physical constants are available from chemical suppliers. It is important to note that these values may be estimated and should be used with caution without further experimental verification.

| Property | Value | Source |

| CAS Number | 617-57-2 | [2] |

| Molecular Formula | C₆H₁₀O₅ | [2] |

| Molecular Weight | 162.14 g/mol | [2] |

| Boiling Point | 315.2 °C at 760 mmHg | [2] |

| Flash Point | 132.4 °C | [2] |

| Density | 1.308 g/cm³ | [2] |

Thermal Stability and Decomposition Pathways

The thermal degradation of hydroxyl-terminated lactic acid oligomers is understood to proceed through a multi-step process.[3] The initial and primary decomposition pathway for these linear oligomers at temperatures above 200°C is an intramolecular trans-esterification reaction, often termed "backbiting," which is initiated from the hydroxyl end of the molecule.[1][4] This process leads to the formation of lactide, the stable cyclic dimer of lactic acid, which is then released as the main gaseous product.[3]

A simplified proposed decomposition pathway for this compound is illustrated below. The linear dimer likely undergoes intramolecular cyclization to form lactide and a water molecule.

References

"2-(2-Hydroxy-1-oxopropoxy)propionic acid" material safety data sheet (MSDS)

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is readily available for 2-(2-Hydroxy-1-oxopropoxy)propionic acid (CAS 617-57-2). The information presented herein is compiled from available chemical databases and data for a structurally related compound, Lactic Acid (CAS 50-21-5), for precautionary purposes. All laboratory work should be conducted under the supervision of a qualified professional, and a thorough risk assessment should be performed before handling this chemical.

Chemical Identification and Properties

This compound, also known as lactic acid lactate, is a dimer of lactic acid.[1] It is important for researchers, scientists, and drug development professionals to be aware of its physical and chemical properties for safe handling and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 617-57-2 | [2] |

| Molecular Formula | C6H10O5 | [2] |

| Molecular Weight | 162.14 g/mol | [1][2] |

| Appearance | Off-white to slight yellow solid or liquid | [3] |

| LogP | -0.43 | [3] |

Hazard Identification and Safety Precautions

GHS Classification

Based on aggregated data from multiple suppliers, this compound is reported as not meeting the criteria for GHS hazard classification .[1] However, it is crucial to note that this status may be based on a limited number of reports and does not guarantee the absence of hazards.

Precautionary Hazard Information from a Structurally Related Compound: Lactic Acid

Due to the absence of a specific MSDS for this compound, the hazard and precautionary information for Lactic Acid (CAS 50-21-5) is provided below as a conservative safety measure. Lactic acid is a closely related monomer and shares functional groups that may indicate similar, though not identical, hazard profiles.

Table 2: Hazard and Precautionary Information for Lactic Acid (CAS 50-21-5)

| Category | Information | Source |

| GHS Hazard Statements | H315: Causes skin irritation.H318: Causes serious eye damage. | [4][5] |

| GHS Signal Word | Danger | [4][5] |

| GHS Hazard Pictograms | [5] | |

| Precautionary Statements (Prevention) | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| Precautionary Statements (Response) | P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician. | [6] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. | [4][5] |

| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. | [7][8] |

Experimental Protocols and Safe Handling

Given the limited safety data, a cautious approach is mandatory when handling this compound. The following workflow outlines a recommended procedure for risk assessment and safe handling.

Caption: Safe handling workflow for chemicals with limited safety data.

First Aid Measures

The following first aid measures are based on the precautionary data from Lactic Acid and should be followed in case of exposure to this compound.

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If breathing stops, provide artificial respiration. Seek medical attention if irritation or symptoms persist.[6]

-

Skin Contact: Remove contaminated clothing. Wash with soap and water. Seek medical attention if irritation or symptoms persist.[6]

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing.[4] Immediately call a poison control center or doctor for treatment advice.[6]

-

Ingestion: Do not induce vomiting unless told to do so by the poison control center or doctor. Rinse mouth thoroughly. Never give anything by mouth to an unconscious person. Get medical advice/attention if you feel unwell.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards Arising from the Chemical: No specific data is available. For Lactic Acid, hazardous combustion products include carbon oxides.[4]

-

Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus and chemical-protective clothing.[6]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.[4] Avoid breathing vapors, mist, or gas.[4] Wear appropriate personal protective equipment.[4]

-

Environmental Precautions: Do not let the product enter drains.[4]

-

Methods for Cleaning Up: Absorb with inert material and place in a suitable container for disposal.[4]

Storage and Handling

-

Handling: Avoid contact with skin and eyes.[4] Use only in a well-ventilated area.[7] Wash hands thoroughly after handling.[7]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[4] Store in a cool place.[4]

This technical guide provides a summary of the currently available information on this compound. The lack of a comprehensive safety data sheet necessitates a conservative and cautious approach to its handling. Researchers, scientists, and drug development professionals are strongly advised to perform a thorough risk assessment and implement stringent safety protocols when working with this compound.

References

- 1. This compound | C6H10O5 | CID 69241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. CAS No.617-57-2,this compound Suppliers [lookchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. neogen.com [neogen.com]

- 7. chemos.de [chemos.de]

- 8. musashino.com [musashino.com]

Potential Research Areas for 2-(2-Hydroxy-1-oxopropoxy)propionic acid: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactyl lactate (CAS No. 617-57-2), is a dimer of lactic acid. While its direct biological functions are largely unexplored, its constituent, lactic acid, is a key metabolic and signaling molecule. The recent discovery of lactylation, a post-translational modification where lactate-derived lactyl groups are added to proteins, has opened new avenues for understanding the biological roles of lactate and its derivatives. This technical guide provides an in-depth overview of potential research areas for this compound, focusing on its potential to influence cellular processes through mechanisms related to lactate signaling and lactylation. We present hypothesized mechanisms of action, detailed experimental protocols, and conceptual workflows to stimulate and guide future research in this promising area.

Introduction to this compound

This compound is a carboxylic acid with the molecular formula C₆H₁₀O₅. It is structurally a dimer of lactic acid, formed by the esterification of the hydroxyl group of one lactic acid molecule with the carboxyl group of another. Despite its simple structure, the biological activities of this specific molecule remain poorly characterized. However, its direct relationship to lactic acid, a central player in cellular metabolism and signaling, suggests that it may possess significant and unexamined biological functions.

Lactic acid is no longer considered merely a waste product of anaerobic glycolysis. It is now recognized as a crucial signaling molecule that can influence a wide range of cellular processes, including inflammation, immune responses, and gene expression.[1][2][3] A key mechanism underlying these effects is lactylation, a recently discovered epigenetic modification where lactyl groups are transferred to lysine residues on histones and other proteins, thereby altering their function and regulating gene transcription.[4][5][6]

Given that this compound can be hydrolyzed to release two molecules of lactic acid, it is plausible that it could serve as a precursor for intracellular lactate, thereby influencing lactate-dependent signaling pathways and lactylation events. This guide outlines potential research directions to explore these exciting possibilities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 617-57-2 | |

| Molecular Formula | C₆H₁₀O₅ | |

| Molecular Weight | 162.14 g/mol | |

| Synonyms | Lactyl lactate, 2-(Lactoyloxy)propanoic acid | |

| IUPAC Name | 2-(2-hydroxypropanoyloxy)propanoic acid |

Potential Research Areas and Hypothesized Mechanisms

Based on the established roles of lactic acid and lactylation, we propose the following key research areas for this compound:

Modulation of Inflammatory Responses

Lactate is known to have immunomodulatory effects, often exhibiting anti-inflammatory properties.[7] It can influence macrophage polarization and cytokine production. We hypothesize that this compound, by increasing intracellular lactate levels, could suppress inflammatory signaling pathways such as the NF-κB pathway.

dot

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Epigenetic Regulation through Histone Lactylation

The discovery of histone lactylation as a key epigenetic modification has profound implications for gene regulation.[8] Increased lactate levels can lead to the lactylation of histone lysine residues, which is associated with transcriptional activation. We propose that this compound could serve as a source of lactate for histone lactylation, thereby influencing the expression of genes involved in various cellular processes, including metabolism, proliferation, and differentiation.

Cancer Metabolism and Proliferation

Cancer cells are characterized by altered metabolism, often exhibiting high rates of glycolysis and lactate production (the Warburg effect). Lactate in the tumor microenvironment can promote tumor progression and immune evasion.[5] Investigating the effects of exogenous this compound on cancer cell viability, proliferation, and metabolism could reveal novel therapeutic strategies. It may either fuel cancer cell growth or, conversely, induce metabolic stress and apoptosis, depending on the cellular context.

dot

References

- 1. Lactylation in health and disease: physiological or pathological? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate: a multifunctional signaling molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate as a Signaling Molecule That Regulates Exercise-Induced Adaptations [mdpi.com]

- 4. Lactylation: An Innovative Approach to Disease Control [aginganddisease.org]

- 5. Lactylation and its roles in diseases: a systematic bibliometric exploration of the research landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactylation: An Innovative Approach to Disease Control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo Effects of Lactate on Metabolism and Cytokine Production of Human Primary PBMCs and Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The role and mechanism of histone lactylation in health and diseases [frontiersin.org]

A Comprehensive Technical Review of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid (Lactoyl Lactic Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxy-1-oxopropoxy)propionic acid, more commonly known as lactoyl lactic acid, is a linear dimer of lactic acid. With the chemical formula C6H10O5 and CAS number 617-57-2, this molecule is a key intermediate in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer with wide-ranging applications in medicine, pharmaceuticals, and material science. While extensively studied as a precursor in polymer chemistry, its distinct biological activities and pharmacological profile as a standalone entity are less well-characterized. This technical guide provides a comprehensive review of the existing literature on lactoyl lactic acid, focusing on its synthesis, characterization, and the current understanding of its biological relevance, drawing comparisons with related lactic acid derivatives where direct data is limited.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 617-57-2 | Chemical Abstracts Service |

| Molecular Formula | C6H10O5 | PubChem |

| Molecular Weight | 162.14 g/mol | PubChem |

| Synonyms | Lactoyl lactic acid | PubChem |

| Appearance | White solid | General chemical properties |

| Solubility | Soluble in water and organic solvents | General chemical properties |

Synthesis and Characterization

The synthesis of this compound is intrinsically linked to the production of polylactic acid (PLA) and its cyclic dimer, lactide. The primary route involves the direct condensation of lactic acid.

Experimental Protocol: Synthesis via Direct Condensation of Lactic Acid

This process typically involves two main stages: oligomerization of lactic acid to form linear oligomers, including lactoyl lactic acid, followed by a depolymerization step to yield lactide if desired. To isolate lactoyl lactic acid, the reaction conditions can be controlled to favor the formation of short-chain oligomers.

Materials:

-

L-lactic acid (or D-lactic acid or a racemic mixture)

-

Catalyst (e.g., tin(II) octoate, zinc chloride) (optional, can be performed catalyst-free)

-

High-vacuum distillation apparatus

-

Reaction vessel with mechanical stirring and temperature control

Procedure:

-

Oligomerization: Lactic acid is heated in a reaction vessel under reduced pressure with continuous stirring. The temperature is gradually increased to facilitate the removal of water formed during the esterification reaction. This stage results in the formation of a mixture of linear lactic acid oligomers of varying lengths, including this compound.

-

Characterization: The resulting oligomer mixture can be analyzed to identify and quantify the presence of lactoyl lactic acid.

Analytical and Characterization Methods

The characterization of this compound is crucial for confirming its structure and purity. The following techniques are commonly employed:

| Analytical Technique | Purpose | Typical Observations |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of lactic acid, lactoyl lactic acid, and other oligomers. | A reversed-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is often used. Detection can be achieved using a UV/VIS detector. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the ester linkage and stereochemistry. | Characteristic peaks for the methyl, methine, and carbonyl groups can be identified and assigned to confirm the structure of lactoyl lactic acid. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | Provides confirmation of the molecular formula (C6H10O5). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid and ester groups are observed. |

Synthesis Pathway Diagram

The following diagram illustrates the synthesis of this compound from lactic acid.

Caption: Synthesis of lactoyl lactic acid from two lactic acid molecules.

Biological Activity and Potential Applications

Direct research on the specific biological activities of this compound is limited. However, insights can be drawn from studies on related lactic acid oligomers and derivatives.

Antimicrobial Properties of Lactic Acid Oligomers

Research has indicated that polylactic acid (PLA) oligomers exhibit broad-spectrum antimicrobial activity. A study on PLA oligomers synthesized through catalyst-free condensation polymerization demonstrated their efficacy against various pathogens, including viruses, bacteria, and fungi. While this study did not specifically isolate and test the dimer, it suggests that shorter-chain lactic acid oligomers may possess inherent antimicrobial properties. This potential activity could be attributed to the acidic nature of the terminal carboxylic acid group and the ester linkages.

Comparison with N-Lactoyl Amino Acids

A related class of molecules, N-lactoyl amino acids, which consist of a lactic acid molecule linked to an amino acid, have been identified as signaling molecules in metabolism. For instance, N-lactoyl-phenylalanine (Lac-Phe) has been shown to be induced by exercise and is involved in the suppression of appetite. While structurally different from lactoyl lactic acid (ester linkage vs. amide linkage), the existence of bioactive lactate-containing small molecules suggests that lactoyl lactic acid could potentially have un-discovered biological roles.

Drug Delivery Applications

Lactic acid oligomers, due to their biodegradability and biocompatibility, have been explored for drug delivery applications. They can be formulated into micro- or nanoparticles to encapsulate and control the release of therapeutic agents. The degradation of these oligomers into lactic acid, a natural metabolite, minimizes toxicity. Although much of this research focuses on higher molecular weight oligomers and polymers, the fundamental properties of the lactic acid dimer make it a relevant component in understanding the degradation and release profiles of these systems.

Logical Relationship of Lactic Acid Derivatives

The following diagram illustrates the relationship between lactic acid, lactoyl lactic acid, and other relevant derivatives.

Caption: Interconversion pathways of lactic acid and its derivatives.

Conclusion and Future Directions

This compound is a well-defined chemical entity that plays a crucial role as an intermediate in the synthesis of polylactic acid. Its synthesis and characterization are well-established within the context of polymer chemistry. However, there is a notable gap in the literature regarding its specific biological activities. Future research should focus on isolating and characterizing the pharmacological and metabolic effects of lactoyl lactic acid to determine if it possesses unique properties distinct from its monomeric and polymeric counterparts. Investigating its potential antimicrobial, signaling, and drug-delivery capabilities as a standalone molecule could unveil new applications for this fundamental building block of biodegradable polymers. Such studies would be invaluable for researchers and professionals in drug development and biomaterials science, potentially expanding the utility of this simple yet important molecule.

A Technical Guide to the Theoretical and Computational Analysis of 2-(2-Hydroxy-1-oxopropoxy)propionic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Hydroxy-1-oxopropoxy)propionic acid, also known as lactoyllactic acid or lactic acid dimer (CAS No. 617-57-2), is a crucial acyclic intermediate in the synthesis of polylactic acid (PLA).[1][2] As a biodegradable and biocompatible polymer derived from renewable resources, PLA has garnered significant attention in biomedical applications, including drug delivery systems, bone fixation devices, and tissue engineering scaffolds.[3][4][5] Understanding the molecular properties of its fundamental building blocks, such as the lactic acid dimer, is paramount for controlling polymerization processes and tailoring the final properties of PLA-based biomaterials.

This technical guide provides an in-depth overview of the theoretical studies and computational modeling of this compound. It summarizes key physicochemical and computational data, outlines relevant experimental protocols for its synthesis and characterization in the context of PLA production, and presents logical workflows for its study.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical inputs for both computational models and experimental design.

| Property | Value | Reference |

| CAS Number | 617-57-2 | [1][6] |

| Molecular Formula | C6H10O5 | [1][6] |

| Molecular Weight | 162.14 g/mol | [1] |

| Density | 1.308 g/cm³ | [1] |

| Boiling Point | 315.2 °C at 760 mmHg | [1] |

| Flash Point | 132.4 °C | [1] |

Computational Modeling and Theoretical Studies

While dedicated computational studies on the isolated linear lactic acid dimer are sparse, extensive research on PLA oligomers provides valuable insights.[2][7] Density Functional Theory (DFT) and molecular dynamics (MD) simulations are the primary tools used to investigate the structural and electronic properties of these molecules.[2]

Computational Methodology

A typical computational approach for analyzing lactic acid oligomers involves geometry optimization and frequency calculations using DFT. These calculations are foundational for determining stable conformations and predicting spectroscopic properties.

Protocol: Density Functional Theory (DFT) Analysis

-

Model Construction: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The structure's geometry is optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional combined with a 6-311G basis set or higher.[8]

-

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

-

Property Calculation: Key electronic properties, such as HOMO-LUMO energy levels, dipole moment, and molecular electrostatic potential, are calculated to understand the molecule's reactivity and intermolecular interaction potential.[9]

-

Solvent Effects: To simulate a more realistic environment, the influence of a solvent (e.g., water) can be incorporated using a polarizable continuum model (PCM).[2]

Workflow for Computational Analysis